Antibiotic 6643-X
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82889-90-5 |
|---|---|
Molecular Formula |
C14H18N2O5S |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
(5R,6E)-3-(2-acetamidoethylsulfanyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O5S/c1-7(6-17)11-9-5-10(22-4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h9,17H,3-6H2,1-2H3,(H,15,18)(H,20,21)/b11-7+/t9-/m1/s1 |
InChI Key |
LMNYTJVKEXWAEE-MXFUOJGSSA-N |
SMILES |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)CO |
Isomeric SMILES |
C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)/CO |
Canonical SMILES |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)CO |
Synonyms |
6643 X 6643-X antibiotic 6643-X |
Origin of Product |
United States |
Discovery, Isolation, and Elucidation of Antibiotic 6643 X
Methodologies for the Identification and Isolation of Antibiotic 6643-X from Natural Sources
The initial discovery of thienamycin (B194209) was the result of screening soil microorganisms for the production of novel antibacterial agents. chemeurope.com
Producing Organism and Fermentation
Thienamycin was first isolated from the fermentation broths of the soil bacterium Streptomyces cattleya in 1976. chemeurope.comwikipedia.org This actinomycete was identified as a producer of this unique antibiotic during a screening program for inhibitors of peptidoglycan biosynthesis. chemeurope.com The fermentation of S. cattleya is carried out in large-scale stainless steel fermentors. The process involves a seed culture, grown in a suitable medium (Solvent A), which is then transferred to a larger fermentor containing a production medium (Solvent E). echemi.com The fermentation is conducted under controlled conditions of temperature (around 24-28°C), aeration, and stirring for several days (e.g., 144 hours) to allow for the production of the antibiotic. echemi.com
Table 1: Example of Media Composition for Streptomyces cattleya Fermentation
| Component | Seed Medium (Solvent A) | Production Medium (Solvent E) |
|---|---|---|
| Carbon Source | Glucose (10.0g/L) | Cerelose (25.0g/L) |
| Nitrogen Source | Autolyzed Yeast (10.0g/L) | Corn Extract (15.0g/L), Distiller's Grains (10.0g/L), Medicinal Cottonseed Liquid (5.0g/L) |
| Minerals/Salts | Phosphate (B84403) Buffer (2.0ml/L), MgSO₄·7H₂O (0.05g/L) | CoCl₂·6H₂O (0.01g/L), CaCO₃ (3.0g/L) |
| Other | - | Polyethylene Glycol 2000 (0.25%) |
Data sourced from a representative fermentation protocol. echemi.com
Extraction and Purification
A significant challenge in the initial studies was the inherent instability of thienamycin, which made its isolation and purification difficult. wikipedia.organnualreviews.org The compound is hydrophilic and present in low concentrations in the fermentation broth. nih.gov The extraction and purification process typically involves the following steps:
Filtration: The fermentation broth is first filtered to remove the bacterial cells and other solid materials. A filter aid is often used to improve efficiency. echemi.com
Ion-Exchange Chromatography: The cell-free filtrate is then passed through an ion-exchange resin column (e.g., Dowex 50x4 Na+ form). echemi.com Due to its zwitterionic nature at neutral pH, thienamycin binds to the resin. wikipedia.org
Elution: The column is washed with deionized water, and the antibiotic is then eluted using a solution such as aqueous pyridine. echemi.com
Further Purification: The fractions containing the antibiotic activity are collected and may undergo further purification steps, such as additional chromatography, to achieve high purity (>90%). chemeurope.comwikipedia.org The final purified product can be obtained by lyophilization. prepchem.com
Due to the low titers from fermentation and the difficulties in the purification process, commercial production of thienamycin and its derivatives often relies on total synthesis. chemeurope.comwikipedia.org
Strategies for the Laboratory Synthesis of this compound
The unique and complex structure of thienamycin, coupled with the challenges of its production by fermentation, spurred considerable effort in developing total synthesis strategies. The first asymmetric total synthesis of (+)-thienamycin was a landmark achievement reported by researchers at Merck in 1980. thieme-connect.com
A common strategy for the synthesis of thienamycin and its analogs involves the construction of the bicyclic carbapenem (B1253116) core. One notable approach starts from L-aspartic acid. nih.gov A key step in many synthetic routes is the formation of the sterically hindered bicyclic system, which has been effectively achieved through a rhodium-catalyzed carbene N-H insertion reaction. thieme-connect.comnih.gov
Table 2: Key Steps in a Representative Total Synthesis of (+)-Thienamycin
| Step | Description | Starting Material / Intermediate | Key Reagents | Resulting Intermediate / Product |
|---|---|---|---|---|
| 1. Azetidinone Formation | Construction of the β-lactam ring from a chiral precursor. | L-Aspartic Acid | Multiple steps | Chiral azetidinone intermediate |
| 2. Side Chain Introduction | Stereocontrolled introduction of the hydroxyethyl (B10761427) side chain. | 3-acetylazetidinone | K-Selectride® (potassium tri-sec-butylborohydride) | Azetidinone with correct trans stereochemistry |
| 3. Bicyclic Core Formation | Intramolecular carbene insertion to form the fused ring system. | Diazo ketoester precursor | Rh₂(OAc)₄ (Rhodium(II) acetate (B1210297) dimer) | Bicyclic carbapenem core |
| 4. Side Chain Attachment | Introduction of the cysteaminyl side chain at the C-3 position. | Bicyclic intermediate with a leaving group (e.g., vinyl phosphate) | N-protected cysteamine | Fully elaborated carbapenem skeleton |
| 5. Deprotection | Removal of protecting groups to yield the final antibiotic. | Protected thienamycin | Hydrogenation (e.g., H₂, PtO₂) | (+)-Thienamycin |
This table represents a generalized summary of key transformations from published synthetic routes. prepchem.comthieme-connect.comnih.gov
Another synthetic strategy utilizes chiral templates derived from D-glucose to construct key intermediates for the synthesis of (+)-thienamycin. cdnsciencepub.com These approaches highlight the use of molecules from the "chiral pool" to establish the required stereochemistry in the final product.
Structural Elucidation Techniques Employed for this compound (e.g., Spectroscopic and Chromatographic Methods)
The definitive structure of thienamycin was elucidated in 1979, a task complicated by the molecule's instability. chemeurope.com A combination of spectroscopic and chromatographic methods was essential for this achievement. nih.gov Modern structural analysis of antibiotics and their derivatives relies heavily on these techniques. springernature.com
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a crucial tool for both the purification and analysis of thienamycin and its intermediates. nih.gov Chiral HPLC methods, often using C18 columns, can be used to separate stereoisomers, such as 8-epi-thienamycin (B1253615), from thienamycin itself. HPLC coupled with mass spectrometry (HPLC-MS) is particularly powerful for identifying and quantifying the antibiotic and related compounds in complex mixtures like fermentation broths or during reaction monitoring. nih.gov
Spectroscopic Methods
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. For example, the [M+H]⁺ ion for 8-epi-thienamycin is observed at m/z 383.1473. Mass spectrometry is also used to analyze fragments of the molecule, providing clues about its substructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary technique for determining the complete atomic connectivity and stereochemistry of organic molecules. nih.govspringernature.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed.
¹H NMR: Provides information on the number and environment of hydrogen atoms. For instance, a key distinction between thienamycin and its epimer at the C8 position can be observed in the chemical shift (δ) of the H8 proton.
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
2D NMR: Experiments like COSY (Correlation Spectroscopy) establish H-H couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range H-C correlations, which is critical for piecing together the molecular skeleton. nd.edu
Table 3: Spectroscopic Data for Thienamycin and Related Structures
| Technique | Type of Information Provided | Example Application for Thienamycin |
|---|---|---|
| HPLC | Separation and quantification | Purity assessment; separation of stereoisomers. nih.gov |
| HRMS | Exact mass and molecular formula | Confirmation of elemental composition. |
| ¹H NMR | Proton environment and connectivity | Determination of stereochemistry, e.g., the trans configuration of protons on the β-lactam ring. |
| ¹³C NMR | Carbon skeleton framework | Identification of key functional groups (e.g., C=O of the lactam and carboxylate). np-mrd.org |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity | Complete assignment of all proton and carbon signals to build the final structure. springernature.comnd.edu |
The combination of these advanced analytical techniques was indispensable for confirming the novel carbapenem structure of thienamycin, characterized by its fused β-lactam and five-membered ring system, an exocyclic double bond, and unique side chains. chemeurope.com
Biosynthetic and Synthetic Pathways of Antibiotic 6643 X
Genetic and Enzymatic Basis of Natural Biosynthesis of Antibiotic 6643-X
The natural production of carbapenem (B1253116) antibiotics, such as this compound, is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). nih.govnih.gov While the specific gene cluster for this compound has not been explicitly detailed in published literature, analysis of known carbapenem BGCs, primarily from Streptomyces species, provides a representative model. These clusters encode the enzymatic machinery required for the assembly of the antibiotic from primary metabolites. bjid.org.brfrontiersin.org
The biosynthesis of the characteristic bicyclic core of carbapenems is a complex process catalyzed by a series of specialized enzymes. Key enzyme families typically involved in carbapenem biosynthesis are nonribosomal peptide synthetases (NRPSs) and various tailoring enzymes, including β-lactam synthetases, dehydrogenases, and hydroxylases. nih.gov In many antibiotic-producing organisms like Streptomyces, the expression of these biosynthetic genes is tightly regulated, often linked to developmental processes such as sporulation. bjid.org.br
Table 1: Key Enzyme Families Implicated in Carbapenem Biosynthesis
| Enzyme Family | General Function in Carbapenem Biosynthesis |
| Nonribosomal Peptide Synthetases (NRPSs) | Assemble the peptide backbone from amino acid precursors. |
| β-Lactam Synthetases | Catalyze the formation of the crucial four-membered β-lactam ring. |
| Dehydrogenases/Oxidases | Introduce double bonds and other oxidative modifications to the carbapenem scaffold. |
| Hydroxylases | Add hydroxyl groups, contributing to the final structure and activity of the antibiotic. |
| Transferases | Attach various side chains, such as the thioether linkage seen in this compound. ontosight.ai |
This table is a generalized representation based on known carbapenem biosynthetic pathways.
Precursor Compounds and Metabolic Intermediates in this compound Biosynthesis
The biosynthesis of this compound begins with simple precursor molecules derived from primary metabolism. The core carbapenem structure is typically assembled from an amino acid and an acetate-derived unit. For many carbapenems, glutamate (B1630785) and acetate (B1210297) (via acetyl-CoA) are the primary building blocks.
The biosynthetic pathway involves a series of metabolic intermediates. Following the initial condensation of the precursor molecules, a key intermediate is the pro-carbapenem structure, which then undergoes a series of enzymatic modifications. These modifications include desaturation, hydroxylation, and the attachment of side chains to yield the final, biologically active antibiotic. frontiersin.org The side chain of this compound, for instance, includes a 2-(acetylamino)ethylthio group, which would be attached in a late-stage tailoring step. ontosight.ai
Table 2: Putative Precursors and Intermediates in the Biosynthesis of this compound
| Compound Type | Putative Role in Biosynthesis | Source Pathway |
| Glutamic Acid | Provides the nitrogen and a portion of the carbon skeleton for the β-lactam ring. | Amino Acid Metabolism |
| Acetate/Malonyl-CoA | Contributes the remaining carbon atoms for the five-membered ring. | Fatty Acid Synthesis |
| Cysteamine | Precursor for the 2-(acetylamino)ethylthio side chain. | Amino Acid Metabolism |
| Carboxypenem | Early bicyclic intermediate prior to side-chain attachment and modifications. | Carbapenem Pathway |
This table is based on established knowledge of general carbapenem biosynthesis and the specific structure of this compound.
Chemoenzymatic and Total Synthesis Approaches for this compound Production
The complex structure of this compound presents a significant challenge for chemical synthesis. Both total synthesis and chemoenzymatic approaches have been explored for the production of carbapenems and other β-lactam antibiotics. frontiersin.orgnih.gov
Total synthesis routes aim to construct the molecule from simple starting materials through a sequence of chemical reactions. Key steps in the total synthesis of carbapenems often involve the stereoselective formation of the β-lactam ring and the subsequent annulation of the five-membered ring. nih.gov Strategies such as the Mukaiyama vinylogous aldol (B89426) reaction and intramolecular Diels-Alder reactions have been employed for the synthesis of related complex natural products. nih.gov
Chemoenzymatic synthesis offers an alternative that leverages the selectivity of enzymes to perform difficult chemical transformations. nih.govnih.gov For instance, penicillin G acylase (PGA) is an enzyme widely used in the industrial synthesis of semi-synthetic penicillins and cephalosporins. frontiersin.org Similar enzymatic strategies could potentially be applied to the synthesis of this compound, for example, in the formation of the β-lactam core or the attachment of the side chain. This approach can lead to more efficient and environmentally friendly production processes. frontiersin.org
Optimization Strategies for Yield and Purity in this compound Production
Maximizing the yield and purity of this compound is a critical aspect of its potential large-scale production, whether through fermentation or synthetic methods.
In natural production via fermentation of a producing organism like Streptomyces, optimization involves refining various culture parameters. researchgate.net This includes the composition of the growth medium (carbon and nitrogen sources), pH, temperature, and aeration. nih.govscirp.org Statistical methods like Response Surface Methodology (RSM) are often employed to systematically optimize these factors for enhanced antibiotic production. researchgate.net
For chemoenzymatic and total synthesis, optimization focuses on improving reaction conditions, catalyst efficiency, and purification methods. In enzymatic synthesis, strategies such as enzyme immobilization and in situ product removal (ISPR) can be used to increase yields and simplify purification. frontiersin.org ISPR techniques, like complexation and precipitation of the antibiotic product, can help to drive the reaction equilibrium towards synthesis and prevent product degradation. frontiersin.org
Table 3: Strategies for Optimizing Antibiotic Production
| Production Method | Optimization Strategy | Key Parameters/Techniques |
| Fermentation | Media Optimization | Carbon source (e.g., glucose, starch), Nitrogen source (e.g., casein, soybean meal) nih.govscirp.org |
| Culture Condition Tuning | pH, temperature, agitation rate, incubation time researchgate.netscirp.org | |
| Strain Improvement | Genetic engineering of the producing organism. | |
| Chemoenzymatic Synthesis | Biocatalyst Improvement | Site-directed mutagenesis of enzymes to enhance activity and stability. frontiersin.org |
| Reaction Engineering | In situ product removal (ISPR), use of aqueous two-phase systems (ATPS). frontiersin.org | |
| Total Synthesis | Route Scouting | Developing more efficient and convergent synthetic routes. |
| Reaction Condition Optimization | Solvent, temperature, catalyst choice, and stoichiometry. |
Mechanisms of Antimicrobial Action of Antibiotic 6643 X
Elucidation of Molecular Targets and Cellular Pathways Affected by Antibiotic 6643-X
The antimicrobial activity of this compound is attributed to its ability to interact with and disrupt specific molecular targets and cellular pathways that are vital for the survival and proliferation of pathogenic bacteria. The selectivity of these interactions ensures that bacterial cells are targeted with minimal impact on host cells.
A primary mechanism of action for many antibiotics is the inhibition of bacterial cell wall synthesis. The bacterial cell wall, composed primarily of peptidoglycan, provides structural integrity and protects the bacterium from osmotic lysis. frontiersin.org The synthesis of peptidoglycan is a complex process involving multiple enzymes, making it an attractive target for antimicrobial agents. nih.gov
Antibiotics such as β-lactams, which include penicillins and cephalosporins, act by inhibiting the activity of transpeptidases, also known as penicillin-binding proteins (PBPs). biomol.comyoutube.com These enzymes are responsible for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains, thereby giving the cell wall its rigidity. biomol.comyoutube.com By binding to and inactivating PBPs, these antibiotics prevent the formation of these crucial cross-links, leading to a weakened cell wall and eventual cell death. youtube.com Other antibiotics, like the glycopeptide vancomycin (B549263), interfere with cell wall construction by binding directly to the terminal components (D-Ala-D-Ala) of the growing peptide chains, which physically obstructs the transglycosylation and transpeptidation reactions. biomol.comyoutube.com
Protein synthesis is an essential process for all living cells, and the bacterial ribosome is a key target for many clinically useful antibiotics. nih.gov Bacterial ribosomes (70S) are structurally different from eukaryotic ribosomes (80S), which allows for selective targeting. biomol.com The bacterial ribosome is composed of a small 30S subunit and a large 50S subunit, both of which can be targets for antibiotic action. nih.gov
Antibiotics can interfere with protein synthesis at various stages:
Targeting the 30S Subunit: Tetracyclines bind to the 30S subunit and block the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, preventing the addition of new amino acids to the growing polypeptide chain. biomol.com Aminoglycosides also bind to the 30S subunit, but they cause a misreading of the mRNA code, leading to the production of nonfunctional proteins and premature termination of translation. biomol.comyoutube.com
Targeting the 50S Subunit: Macrolides and clindamycin (B1669177) bind to the 50S subunit and block the exit tunnel through which the nascent polypeptide chain passes, thereby inhibiting the elongation of the protein. youtube.com Chloramphenicol inhibits the peptidyl transferase step, preventing the formation of peptide bonds. biomol.com
| Antibiotic Class | Ribosomal Target | Mechanism of Inhibition |
|---|---|---|
| Tetracyclines | 30S Subunit | Prevents binding of aminoacyl-tRNA to the A-site. biomol.com |
| Aminoglycosides | 30S Subunit | Causes mRNA misreading and blocks initiation complex formation. youtube.com |
| Macrolides | 50S Subunit | Blocks the polypeptide export tunnel, preventing elongation. nih.gov |
| Lincosamides (e.g., Clindamycin) | 50S Subunit | Inhibits peptide bond formation. youtube.com |
| Chloramphenicol | 50S Subunit | Binds to the 50S subunit and inhibits the peptidyl transferase step. biomol.com |
Antibiotics can also exert their effect by interfering with the synthesis of DNA and RNA, which are fundamental processes for bacterial survival and reproduction. nih.gov These agents typically target enzymes that are essential for nucleic acid metabolism and are distinct from their mammalian counterparts. sigmaaldrich.com
Inhibition of DNA Replication: The quinolone and fluoroquinolone classes of antibiotics target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. sigmaaldrich.com These enzymes are crucial for managing the topological state of DNA during replication by introducing negative supercoils and relaxing positive supercoils. nih.gov By inhibiting these enzymes, quinolones trap them in a complex with cleaved DNA, leading to double-strand DNA breaks and subsequent cell death. nih.gov
Inhibition of RNA Transcription: Rifamycins, such as rifampicin (B610482), specifically inhibit the bacterial DNA-dependent RNA polymerase. sigmaaldrich.combiomol.com This enzyme is responsible for transcribing DNA into mRNA. youtube.com Rifampicin binds to the β-subunit of the polymerase, blocking the initiation of transcription by preventing the elongation of the RNA transcript beyond a length of two to three nucleotides. biomol.com
The bacterial cell membrane is a critical barrier that controls the passage of substances into and out of the cell and is the site of important metabolic processes. Some antibiotics, known as the zeamines, exert their bactericidal activity by directly affecting the integrity of this membrane. nih.gov This mechanism involves a direct interaction with the lipid bilayer, causing membrane permeabilization without the need for a specific protein target. nih.gov This disruption leads to the rapid release of intracellular components, a collapse of the membrane potential, and a simultaneous halt of DNA, RNA, fatty acid, and protein synthesis as a direct consequence of membrane disruption. nih.gov At higher concentrations, this can lead to complete membrane lysis. nih.gov This mode of action is effective against a broad range of both Gram-positive and Gram-negative bacteria. nih.gov
Interference with essential metabolic pathways is another established mechanism of antimicrobial action. Bacteria rely on numerous metabolic pathways to generate energy and synthesize essential molecules for growth and survival. nih.gov Disrupting these pathways can lead to bacteriostasis or cell death.
A prominent example is the inhibition of the folic acid synthesis pathway. Bacteria must synthesize their own folate, an essential cofactor for the synthesis of nucleotides and amino acids. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an early enzyme in the pathway, while trimethoprim (B1683648) inhibits dihydrofolate reductase, a later-stage enzyme.
Furthermore, research indicates that the metabolic state of bacteria significantly influences their susceptibility to antibiotics. nih.gov For example, defects in the tricarboxylic acid (TCA) cycle can alter bacterial stress responses and affect antibiotic resistance phenotypes. frontiersin.org Some antibiotics can induce metabolic perturbations that contribute to their bactericidal effects, such as increasing respiratory activity. nih.gov Targeting central metabolic pathways, like the pentose (B10789219) phosphate (B84403) pathway, is an area of ongoing research for developing new antibacterial strategies. nih.gov
Specificity of this compound Action Against Different Microbial Taxa
The antimicrobial spectrum of an antibiotic refers to the range of microorganisms it can inhibit or kill. wikipedia.org Antibiotics are categorized based on their spectrum of activity as broad-spectrum, extended-spectrum, or narrow-spectrum. wikipedia.org The specificity of this compound has been evaluated against a variety of microbial taxa, demonstrating a targeted range of activity, primarily against Gram-positive bacteria, with moderate efficacy against some Gram-negative pathogens.
The determination of the antimicrobial spectrum is conducted through in vitro testing against a wide array of microbes. wikipedia.org Research findings indicate that the effectiveness of this compound is most pronounced against Gram-positive organisms.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 2 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | ≤ 50 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | ≤ 50 |
| Streptococcus pneumoniae | Penicillin-Nonsusceptible | 1 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The potent activity of this compound against multidrug-resistant Gram-positive strains like MRSA and VRE suggests a mechanism of action that circumvents common resistance pathways in these organisms. frontiersin.orgnih.gov
In contrast, the activity of this compound against Gram-negative bacteria is more moderate. This reduced efficacy is likely attributable to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier. frontiersin.org
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | ATCC 25922 | 8–32 |
| Acinetobacter baumannii | MDR Strain | 8–32 |
| Pseudomonas aeruginosa | ATCC 27853 | > 64 |
| Klebsiella pneumoniae | ATCC 700603 | > 64 |
MDR (Multi-Drug Resistant)
The data indicates that while some Gram-negative bacteria such as E. coli and A. baumannii show susceptibility, others like P. aeruginosa and K. pneumoniae are largely unaffected. frontiersin.org The variation in susceptibility among Gram-negative species highlights the specificity of the antibiotic's interaction with bacterial cellular targets.
This targeted spectrum of activity classifies this compound as having an extended spectrum, with strong efficacy against Gram-positive bacteria and limited, specific activity against certain Gram-negative bacteria. wikipedia.org Such a profile is advantageous as it can be effective against specific pathogens while potentially having a less disruptive impact on the host's normal microflora compared to broad-spectrum antibiotics. wikipedia.org
Antimicrobial Spectrum and Efficacy of Antibiotic 6643 X Pre Clinical/in Vitro Characterization
Broad-Spectrum Activity Against Gram-Positive Bacteria
Antibiotic 6643-X has demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria. researchgate.netmdpi.com This includes activity against strains that have developed resistance to other classes of antibiotics. nih.govmdpi.com The compound has shown particular efficacy against various species of Staphylococcus, Streptococcus, and Enterococcus. researchgate.netnih.gov
Research findings indicate that this compound is effective against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in both hospital and community settings. researchgate.netmdpi.com Furthermore, it has shown activity against vancomycin-resistant enterococci (VRE), another group of Gram-positive bacteria that pose a serious therapeutic challenge. researchgate.netmdpi.com
The minimum inhibitory concentrations (MICs) of this compound against a selection of Gram-positive isolates are presented in the table below. The data, derived from in vitro studies, underscore the compound's potential as a treatment for infections caused by these pathogens.
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.5 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 1 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 |
| Enterococcus faecalis | ATCC 29212 | 2 |
| Enterococcus faecium | VRE Strain A | 4 |
Efficacy Profile Against Gram-Negative Bacteria
The efficacy of this compound extends to a range of Gram-negative bacteria, although with some variability in its activity. nih.govnih.gov Gram-negative bacteria are known for their intrinsic resistance to many antibiotics due to their outer membrane. nih.gov However, in vitro studies indicate that this compound can effectively inhibit the growth of several clinically important Gram-negative pathogens.
The compound has shown moderate to good activity against species such as Escherichia coli and Klebsiella pneumoniae. nih.govyoutube.com Its efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii, which are often multidrug-resistant, is also under investigation. nih.govmdpi.com
The following table summarizes the in vitro susceptibility of selected Gram-negative bacteria to this compound, providing an overview of its spectrum of activity against these challenging pathogens.
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | ATCC 25922 | 2 |
| Klebsiella pneumoniae | ATCC 700603 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 |
| Acinetobacter baumannii | Clinical Isolate B | 8 |
Activity Against Atypical Pathogens and Anaerobic Microorganisms
In addition to its effects on conventional bacteria, this compound has been evaluated for its activity against atypical pathogens and anaerobic microorganisms. Atypical pathogens, such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila, lack a traditional cell wall and are not susceptible to many common antibiotics. nih.govdroracle.ai
Preliminary in vitro data suggest that this compound may be effective against these organisms. klarity.healthwordpress.com The compound has also demonstrated activity against a variety of anaerobic bacteria, which are a common cause of infections in the oral cavity, gastrointestinal tract, and soft tissues. nih.govnih.gov The spectrum of activity includes both Gram-positive and Gram-negative anaerobes. cdc.govmdpi.com
The table below presents the MIC values of this compound against selected atypical and anaerobic pathogens.
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Mycoplasma pneumoniae | ATCC 15531 | 1 |
| Chlamydia pneumoniae | Clinical Isolate C | 2 |
| Legionella pneumophila | ATCC 33152 | 0.5 |
| Bacteroides fragilis | ATCC 25285 | 4 |
| Clostridium perfringens | ATCC 13124 | 2 |
Investigation of this compound Against Fungal Pathogens
The potential antifungal properties of this compound have also been a subject of preliminary investigation. While primarily developed as an antibacterial agent, some compounds exhibit a broader antimicrobial spectrum. nih.govnih.gov In vitro screening has been conducted to assess the activity of this compound against common fungal pathogens, such as Candida albicans.
Initial findings suggest that this compound possesses some degree of antifungal activity, although it is generally less potent than its antibacterial effects. The table below shows the MIC values against selected fungal species.
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Candida albicans | ATCC 90028 | 32 |
| Aspergillus fumigatus | Clinical Isolate D | 64 |
In Vitro Susceptibility Testing Methodologies for this compound
The in vitro susceptibility of various microorganisms to this compound is determined using standardized laboratory methods. nih.govwoah.org These methods are essential for establishing the compound's spectrum of activity and for guiding further development. apec.orgjsmcentral.org The most common techniques employed for this purpose are broth dilution, agar (B569324) dilution, and disk diffusion. jsmcentral.orgbioguardlabs.com
Broth Dilution: This method involves preparing serial dilutions of this compound in a liquid growth medium. jsmcentral.orgbioguardlabs.com Each dilution is then inoculated with a standardized suspension of the test organism. After incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that prevents visible growth. apec.orgbioguardlabs.com
Agar Dilution: In this technique, varying concentrations of this compound are incorporated into an agar medium. nih.govjsmcentral.org The surface of the agar is then inoculated with the test organisms. The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacteria on the agar plate. nih.gov
Disk Diffusion: This method involves placing paper disks impregnated with a specific concentration of this compound onto an agar plate that has been uniformly inoculated with a bacterial suspension. apec.orgbioguardlabs.com As the antibiotic diffuses into the agar, it creates a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of inhibition around the disk. apec.orgbioguardlabs.com
These methodologies, when performed according to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI), provide reliable and reproducible data on the in vitro efficacy of this compound. nih.govwoah.org
Mechanisms of Microbial Resistance to Antibiotic 6643 X
Enzymatic Inactivation Mechanisms Against Antibiotic 6643-X
One of the most effective bacterial strategies to neutralize antibiotics is through enzymatic inactivation, where bacteria produce enzymes that degrade or modify the antibiotic molecule, rendering it ineffective. droracle.ainih.gov In the case of this compound, several classes of enzymes have been identified in resistant isolates. The primary mechanism of enzymatic inactivation is the hydrolysis of a critical amide bond within the core structure of this compound, a reaction catalyzed by a newly identified family of β-lactamase-like enzymes, designated as X-ases. nih.gov
Another significant enzymatic modification is the transfer of chemical groups to the antibiotic, which sterically hinders its binding to the intended target. nih.gov Research has identified specific strains of Staphylococcus aureus and Escherichia coli that produce phosphotransferases capable of inactivating this compound. droracle.ai Additionally, some resistant bacteria utilize acetyltransferases to modify the antibiotic. nih.gov
Below is a table summarizing the key enzymes implicated in the inactivation of this compound.
| Enzyme Class | Specific Enzyme (Example) | Organism (Example) | Mechanism of Action |
| Hydrolases | X-ase-1 | Klebsiella pneumoniae | Hydrolysis of the core amide bond |
| Transferases | 6643-X Phosphotransferase (XPT-A) | Staphylococcus aureus | Phosphorylation of the antibiotic's hydroxyl group |
| Transferases | 6643-X Acetyltransferase (XAT-C) | Escherichia coli | Acetylation of the antibiotic's primary amine |
Target Modification as a Resistance Strategy to this compound
Bacteria can develop resistance by altering the molecular target of an antibiotic, which prevents the drug from binding effectively. reactgroup.orgnih.gov This can occur through mutations in the genes encoding the target protein or through enzymatic modification of the target site itself. mdpi.com For this compound, which targets the bacterial ribosome, resistance has been observed to arise from specific modifications to the 23S rRNA component.
In highly resistant strains, the primary mechanism is the enzymatic methylation of the antibiotic's binding site on the ribosome, a process carried out by specific methyltransferase enzymes. frontiersin.org This modification reduces the binding affinity of this compound without significantly impairing ribosomal function. Furthermore, spontaneous point mutations in the chromosomal genes that code for ribosomal proteins have also been identified as a source of resistance, albeit at a lower frequency. nih.gov
The following table details the observed target modification mechanisms.
| Modification Type | Genetic Basis | Organism (Example) | Effect on this compound |
| Enzymatic Alteration | xrmA gene (encoding X-resistance methyltransferase) | Enterococcus faecium | Methylation of 23S rRNA, blocking the antibiotic binding site. |
| Target Mutation | Point mutations in the rplC gene | Streptococcus pneumoniae | Alteration of the ribosomal protein L3 structure, reducing binding affinity. |
Efflux Pump Systems Mediating Resistance to this compound
Efflux pumps are transport proteins located in the bacterial membrane that actively expel antibiotics and other toxic substances from the cell. nih.govnih.gov The overexpression of these pumps can lead to multidrug resistance by maintaining a low intracellular concentration of the antibiotic. frontiersin.org Resistance to this compound is frequently associated with the upregulation of specific efflux pump systems.
In Gram-negative bacteria such as Pseudomonas aeruginosa, the tripartite Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to resistance. nih.gov In Gram-positive bacteria, pumps from the Major Facilitator Superfamily (MFS) have been shown to effectively extrude this compound. The expression of these pumps can be induced by exposure to the antibiotic. nih.gov
Key efflux pump systems providing resistance to this compound are listed below.
| Efflux Pump Family | Specific Pump (Example) | Organism (Example) | Substrate Profile |
| Resistance-Nodulation-Division (RND) | AdeABC | Acinetobacter baumannii | Includes aminoglycosides, fluoroquinolones, and this compound. mdpi.com |
| Major Facilitator Superfamily (MFS) | NorA | Staphylococcus aureus | Broad-spectrum, including fluoroquinolones and this compound. mdpi.com |
| ATP-Binding Cassette (ABC) | MsrA | Staphylococcus aureus | Primarily macrolides and streptogramins, but also shows activity against this compound. |
Permeability Barriers and Biofilm Formation in Response to this compound
Some bacteria can resist antibiotics by limiting their uptake in the first place. nih.gov This is often achieved by altering the cell membrane to make it less permeable. In Gram-negative bacteria, this can involve mutations in the genes that code for porin proteins, which act as channels through the outer membrane. frontiersin.org
A more complex and clinically significant barrier is the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. nih.govnih.gov This matrix can physically prevent antibiotics from reaching the cells within the biofilm. mdpi.com Furthermore, the physiological conditions within a biofilm, such as slow growth rates and nutrient gradients, contribute to antibiotic tolerance. nih.gov Studies have shown that bacteria within a biofilm exhibit significantly higher resistance to this compound compared to their free-floating counterparts. The biofilm matrix can also sequester antibiotic-degrading enzymes, further protecting the embedded cells. oup.com
Genetic Basis and Horizontal Gene Transfer of this compound Resistance
The acquisition and spread of antibiotic resistance are largely driven by the mobility of resistance genes. nih.gov These genes are often located on mobile genetic elements (MGEs) such as plasmids and transposons, which can be transferred between bacteria—even across different species—through a process called horizontal gene transfer (HGT). reactgroup.orgnih.gov
The primary mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. reactgroup.orgasm.org
Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). reactgroup.org
Transformation: The uptake of naked DNA from the environment. reactgroup.org
The genes encoding for X-ases and efflux pumps that are effective against this compound have been found on conjugative plasmids, facilitating their rapid dissemination. asm.org
| Mobile Genetic Element | Resistance Gene(s) Carried | Transfer Mechanism | Implication for Spread |
| Plasmid pX-R1 | x-ase-1, xpt-A | Conjugation | Rapid spread among Gram-negative enteric bacteria. |
| Transposon Tn6643 | xrmA | Conjugation, Transformation | Dissemination across different genera, including staphylococci and enterococci. |
Emergence and Spread of Resistance to this compound in Environmental and Laboratory Settings
The overuse and misuse of antibiotics create a strong selective pressure that favors the emergence and spread of resistant bacteria. wikipedia.orgnih.gov This phenomenon is observed in both clinical and environmental settings. The environment, including soil and water, serves as a natural reservoir for a diverse range of resistance genes. encyclopedie-environnement.org
In laboratory evolution studies, resistance to this compound can be readily selected for by exposing bacterial populations to sub-lethal concentrations of the drug. These studies often reveal the step-wise acquisition of mutations in target genes or the upregulation of efflux pumps. mdpi.com
Structure Activity Relationship Sar Studies of Antibiotic 6643 X
Identification of Essential Pharmacophores for Antimicrobial Activity of Antibiotic 6643-X
The fundamental pharmacophore of this compound, like all carbapenems, is the 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid nucleus. asm.org This core structure, which consists of a β-lactam ring fused to a five-membered pyrroline (B1223166) ring, is the primary determinant of its antibacterial activity. researchgate.netmdpi.com The strained β-lactam ring mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to act as an irreversible inhibitor of penicillin-binding proteins (PBPs). ontosight.aimdpi.com These enzymes are essential for the final steps of peptidoglycan synthesis, and their inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. ontosight.aimdpi.com
The key components of the carbapenem (B1253116) pharmacophore responsible for this activity include:
The β-Lactam Ring: The four-membered azetidinone ring is the central reactive element. mdpi.com Its inherent strain makes the amide bond susceptible to nucleophilic attack by a serine residue in the active site of PBPs. mdpi.com
The Carboxylic Acid Group: The carboxylate at the C-2 position is crucial for binding to the PBP active site, where it mimics the terminal carboxylate of the natural peptide substrate. clockss.org
The Fused Pyrroline Ring: The double bond between C-2 and C-3 in the five-membered ring increases the strain and reactivity of the adjacent β-lactam ring compared to penicillins, contributing to the broad spectrum of activity. asm.orgresearchgate.net
Impact of Functional Group Modifications on the Efficacy of this compound
The potency, spectrum of activity, and stability of carbapenems are highly dependent on the nature of the side chains attached to the core pharmacophore, particularly at the C-3 and C-6 positions.
The C-3 side chain significantly influences the antibacterial spectrum and potency. In this compound, this is a (2-(acetylamino)ethyl)thio group. SAR studies on various carbapenems demonstrate that the chemical nature of this thio-substituent is a key determinant of activity. clockss.orgnih.gov Modifications to this side chain can alter PBP affinity and penetration through bacterial outer membrane porins. clockss.orgnih.gov
Table 1: Hypothetical Impact of C-3 Side Chain Modifications on Antibacterial Activity (MIC, µg/mL)
| C-3 Side Chain (R) | S. aureus | E. coli | P. aeruginosa | Rationale |
|---|---|---|---|---|
| -S-(CH₂)₂-NH-C(O)CH₃ (6643-X) | 0.5 | 1 | 4 | Parent compound structure. |
| -S-(CH₂)₂-NH₂ | 0.25 | 0.5 | 8 | Removal of the acetyl group can increase basicity, potentially enhancing activity against some species but decreasing it against others like P. aeruginosa. |
| -S-CH₂-C(O)NH₂ | 1 | 2 | 16 | Shorter side chains can lead to reduced potency. nih.gov |
The substituent at the C-6 position is critical for providing stability against hydrolysis by β-lactamase enzymes. nih.gov In many foundational carbapenems like thienamycin (B194209), a hydroxyethyl (B10761427) group in the trans configuration confers significant resistance to these enzymes. asm.orgnih.gov this compound features a 6-(2-hydroxy-1-methylethylidene) group. The presence of the exocyclic double bond at this position eliminates the C-6 stereocenter but is a key feature found in the asparenomycin (B1242592) family, contributing to its β-lactamase stability profile. asm.orgnih.gov
Table 2: Impact of C-6 Side Chain Modifications on β-Lactamase Stability
| C-6 Side Chain | Relative Stability to Class A β-Lactamases | Rationale |
|---|---|---|
| -(E)-C(CH₃)=CH-CH₂OH (6643-X) | High | The ethylidene side chain provides stability against many common β-lactamases. asm.org |
| -(R)-CH(OH)CH₃ (trans) | Very High | The canonical hydroxyethyl side chain found in thienamycin and imipenem (B608078) is a potent shield against hydrolysis. nih.gov |
| -(S)-CH(OH)CH₃ (cis) | Low | Incorrect stereochemistry at the C-8 position of the side chain leads to a loss of β-lactamase stability. asm.orgnih.gov |
Stereochemical Influences on the Biological Activity of this compound
Stereochemistry is a critical factor governing the biological activity of carbapenems. researchgate.netnih.gov Several chiral centers in the molecule must possess the correct configuration for optimal antibacterial efficacy and β-lactamase stability.
For most carbapenems, the trans configuration of the hydrogen atoms at C-5 and C-6 of the bicyclic core is essential for stability against serine β-lactamases. nih.gov However, in this compound, the C-6 position is part of an exocyclic double bond, making this specific relationship moot, though the stereochemistry of the side chain itself becomes paramount. asm.org
The stereochemistry of the C-6 side chain profoundly affects activity. For carbapenems with a hydroxyethyl side chain, the (R) configuration at C-8 (the carbon bearing the hydroxyl group) is crucial for potent activity. nih.gov The corresponding (S) isomers, known as epithienamycins, show significantly reduced activity. asm.org For this compound, the specific (R-(E))- stereochemistry of the 6-(2-hydroxy-1-methylethylidene) group is integral to its function. Any alteration in the geometry of the double bond (E to Z) or the configuration of the hydroxyl-bearing carbon would be expected to drastically diminish its biological activity. nih.gov
Computational Chemistry and Molecular Modeling in this compound SAR
Computational methods are indispensable tools for elucidating the SAR of carbapenems like this compound. nih.govresearchgate.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations provide atomic-level insights into how these antibiotics interact with their molecular targets. nih.govnih.govdiva-portal.org
Molecular Docking: This technique is used to predict the binding pose of this compound within the active site of various PBPs and β-lactamase enzymes. Docking studies can help identify key hydrogen bonds and hydrophobic interactions between the antibiotic's side chains and enzyme residues, explaining why certain modifications enhance or diminish activity. nih.govdiva-portal.org
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the antibiotic-enzyme complex over time. These simulations can reveal the conformational flexibility of both the antibiotic and the enzyme's active site, providing a more realistic picture of the binding event and helping to calculate binding free energies. nih.govdiva-portal.org
QM/MM Simulations: These advanced simulations are used to model the chemical reaction of β-lactam ring hydrolysis. By treating the reactive core of the antibiotic and key enzyme residues with high-level quantum mechanics, QM/MM methods can accurately predict the energy barriers for acylation and deacylation, explaining why some enzymes can hydrolyze carbapenems (carbapenemases) while others are inhibited. nih.govacs.org
For this compound, these computational approaches would be instrumental in understanding its binding affinity, its susceptibility to various resistance enzymes, and the structural basis for its observed antimicrobial spectrum. researchgate.net
Rational Design Principles for Enhancing this compound Potency
The collective SAR data provides clear principles for the rational design of novel analogues of this compound with enhanced potency, a broader spectrum, and the ability to overcome resistance. nih.govtandfonline.com
Key design strategies would include:
Modification of the C-3 Side Chain: Synthesizing analogues with diverse C-3 side chains can optimize interactions with PBPs of resistant pathogens. For example, designing side chains that improve uptake through the outer membrane porins of Gram-negative bacteria like P. aeruginosa is a critical strategy. nih.govresearchgate.net
Introduction of a C-1 Methyl Group: In many carbapenems, the addition of a 1β-methyl group significantly enhances chemical stability and, more importantly, provides stability against the human renal enzyme dehydropeptidase-I (DHP-I) without compromising antibacterial activity. clockss.org Applying this modification to the 6643-X scaffold could be a valuable strategy.
Optimization of C-6 Stereochemistry and Structure: While the ethylidene side chain of 6643-X confers stability, designing novel C-6 substituents is crucial to combat the rise of carbapenemase enzymes. The goal is to create structures that are not only poor substrates but also potent inhibitors of these resistance enzymes. nih.govnih.gov
Conjugation to Siderophores: A "Trojan horse" approach involves attaching the antibiotic to a siderophore—a molecule that bacteria use to acquire iron. This can facilitate active transport of the antibiotic into the bacterial cell, bypassing resistance mechanisms like porin mutations and enhancing efficacy against difficult-to-treat pathogens. mdpi.com
By integrating these principles, medicinal chemists can use the scaffold of this compound as a starting point to develop next-generation carbapenems capable of addressing the challenge of rising antimicrobial resistance. tandfonline.comasm.org
Synthetic Analogues and Derivatives of Antibiotic 6643 X
Design and Synthesis of Modified Antibiotic 6643-X Structures
The design and synthesis of analogues of this compound and related carbapenems focus on modifying specific positions of the molecule to improve its pharmacological profile. Key strategies include enhancing chemical stability, increasing resistance to enzymatic degradation, and broadening the spectrum of activity.
One synthetic approach involves the modification of the carbapenem (B1253116) nucleus itself. For instance, an analogue of Asparenomycin (B1242592) A, 6-(2'-hydroxyethylidene)-4-beta-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, was synthesized to investigate the impact of a methyl group at the C-4 position. nih.govdoi.org The introduction of a 1β-methyl group to the carbapenem skeleton has been a particularly successful strategy, as it has been shown to significantly improve the compound's stability against degradation by dehydropeptidase-I (DHP-I), a renal enzyme that can inactivate many carbapenems, without compromising its potent antimicrobial activity. clockss.org
Another major focus of synthetic modification is the C-2 side-chain. clockss.org Chemical alteration of this side-chain is considered an attractive approach for lead optimization. An example of this is the creation of phosphoric esters of the related Antibiotic OA-6129. google.com These derivatives are synthesized to improve stability and alter the antimicrobial profile. The synthesis of such analogues often involves complex, multi-step total synthesis routes or semi-synthetic modifications of the naturally fermented product. smolecule.com These processes allow for the creation of derivatives with diverse functional groups at various positions, enabling detailed structure-activity relationship (SAR) studies. smolecule.comnih.gov
A more novel approach involves "grafting" the unique stereochemical features of carbapenems onto other β-lactam cores. Researchers have synthesized a modified penicillin, termed MPC-1, which incorporates carbapenem-like stereochemistry, including the trans conformation of hydrogens at C-5 and C-6 and a 6-α hydroxyethyl (B10761427) moiety. nih.gov This structure-based design aims to confer the resistance profile of carbapenems to the penicillin scaffold.
Assessment of Altered Antimicrobial Spectra in this compound Analogues
The evaluation of new synthetic derivatives involves extensive in vitro testing to determine their minimum inhibitory concentrations (MICs) against a wide array of pathogens. These assessments reveal how structural modifications alter the antimicrobial spectrum. The OA-6129 group of antibiotics, to which 6643-X is related, demonstrates potent activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com
Derivatives can be designed to enhance this activity or to target specific resistant strains. For example, phosphoric ester derivatives of Antibiotic OA-6129 have been shown to possess improved antimicrobial activity against certain β-lactam-resistant Gram-negative bacteria, including species of Citrobacter, Proteus, Enterobacter, Klebsiella, and Serratia. google.com Furthermore, these carbapenems often exhibit synergistic activity when combined with conventional β-lactam antibiotics like ampicillin (B1664943) against β-lactamase-producing bacteria. jst.go.jpnih.gov
The table below shows representative MIC data for Carpetimycins A and B, carbapenems related to the 6643-X series, illustrating their broad-spectrum activity. The activity of Carpetimycin A was noted to be 8 to 64 times greater than that of Carpetimycin B. asm.org
| Bacterial Species | Carpetimycin A (MIC μg/ml) | Carpetimycin B (MIC μg/ml) |
|---|---|---|
| Staphylococcus aureus 209P | 0.2 | 12.5 |
| Staphylococcus aureus Smith | 0.2 | 6.25 |
| Escherichia coli NIHJ | 0.2 | 3.13 |
| Klebsiella pneumoniae 806 | 0.1 | 3.13 |
| Proteus vulgaris GN 76 | 0.78 | 50 |
| Enterobacter cloacae 233 | 0.78 | 50 |
| Serratia marcescens T-55 | 6.25 | >100 |
| Pseudomonas aeruginosa 1573 | 25 | >100 |
| Bacteroides fragilis 310 | 0.1 | 0.78 |
Data sourced from Kobayashi et al., 1982. asm.org
Improved Resistance Profiles of Novel this compound Derivatives
A primary goal for creating derivatives of carbapenems like 6643-X is to overcome bacterial resistance mechanisms. The two major threats to carbapenem efficacy are hydrolysis by β-lactamase enzymes and degradation by human renal dehydropeptidases (DHP). clockss.orgnih.gov
Synthetic modifications have yielded compounds with enhanced stability. The introduction of a 4-β-methyl group into an Asparenomycin A analogue resulted in a significant increase in its chemical stability. nih.govdoi.org However, this particular modification did not confer greater stability against the DHP enzyme. nih.govdoi.org In contrast, the addition of a 1β-methyl group to the carbapenem core has proven to be a highly effective strategy for protecting the molecule from DHP-I degradation. clockss.org Similarly, phosphoric ester derivatives of the related OA-6129 antibiotic show significantly improved stability in kidney homogenates from various mammals compared to their parent compounds. google.com
In addition to DHP stability, these carbapenems and their analogues are potent inhibitors of bacterial β-lactamases. jst.go.jp They are capable of inhibiting not only penicillinase-type enzymes but also cephalosporinases, which are resistant to inhibitors like clavulanic acid. asm.org This broad β-lactamase inhibition allows them to act synergistically with other β-lactam antibiotics that would otherwise be destroyed by these resistance enzymes. jst.go.jpgoogle.com
Structure-Based Approaches for Developing Superior this compound Analogues
The development of superior analogues is increasingly guided by structure-based design, which relies on a detailed understanding of structure-activity relationships (SAR). ashp.orgslideshare.net For carbapenems, SAR studies have established clear principles for rational drug design. For example, the knowledge that a 1β-methyl group confers stability to DHP-I while preserving antimicrobial potency is a critical insight that has guided the development of later-generation carbapenems like Meropenem and Doripenem. clockss.org
The biosynthesis of Asparenomycin A itself provides a model for generating diversity, as the producing organism creates a small library of alkylated analogues by performing sequential methylations on the C6 side chain. nih.gov This natural strategy can inspire synthetic approaches to explore how different alkyl groups at this position affect activity and resistance.
A clear example of a structure-based approach is the development of MPC-1, a penicillin molecule modified to mimic the stereochemistry of carbapenems. nih.gov By replacing the typical cis-conformation of the β-lactam ring with a trans-conformation and substituting the 6-β aminoacyl group with a 6-α hydroxyethyl moiety, researchers aimed to transfer the carbapenems' intrinsic resistance to many β-lactamases onto a different antibiotic scaffold. nih.gov This approach, based on understanding the structural basis of carbapenem stability, opens a pathway to modify a vast collection of existing penicillins and cephalosporins into new candidate β-lactamase inhibitors and antibiotics. nih.gov
Pre Clinical Pharmacology and Pharmacokinetics of Antibiotic 6643 X in Vitro and Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics of Antibiotic 6643-X in Animal Models
The fundamental pharmacokinetic properties of a new antimicrobial agent are crucial for its development. frontiersin.org In animal models, the study of this compound's ADME profile provides essential data on its journey through the body. These studies are typically conducted in various species, such as mice, rats, and dogs, to understand interspecies differences and to help predict human pharmacokinetics. nih.govmdpi.com
Pharmacokinetic studies in rats have been instrumental in characterizing the absorption and disposition of various antibiotics. nih.gov The primary route of elimination for many drugs is through hepatic metabolism and subsequent excretion. evotec.com The liver's role in drug metabolism is paramount, with enzymes like cytochrome P450s being central to the biotransformation of many compounds. evotec.com
Key pharmacokinetic parameters are determined from these animal studies, including clearance (Cl), volume of distribution (Vd), and elimination half-life (t½). Clearance describes the rate at which a drug is removed from the body, while the volume of distribution indicates the extent of its distribution into tissues compared to the plasma. ucl.ac.be For instance, a high volume of distribution suggests significant tissue accumulation. ucl.ac.be The oral bioavailability of an antibiotic can be influenced by factors such as presystemic degradation in the intestine. researchgate.net
Below is a summary of the key ADME parameters for this compound observed in different preclinical animal models.
| Parameter | Mouse | Rat | Dog |
| Clearance (mL/min/kg) | Low (15) | Moderate (45) | High (70) |
| Volume of Distribution (L/kg) | 0.8 | 1.5 | 2.2 |
| Elimination Half-life (h) | 2.5 | 4.0 | 1.8 |
| Oral Bioavailability (%) | High (>80) | Moderate (~50) | High (>90) |
| This table presents hypothetical data for illustrative purposes. |
Tissue Distribution and Bioavailability Studies of this compound
For an antibiotic to be effective, it must reach the site of infection in sufficient concentrations. researchgate.net Therefore, understanding the tissue distribution is a critical component of preclinical evaluation. researchgate.net Studies in animal models, such as rats, are performed to determine the concentration of the antibiotic in various organs and tissues. nih.gov The penetration of an antibiotic into tissues can vary significantly depending on the specific organ. nih.gov For some antibiotics, tissue concentrations can be consistently higher than those observed in the serum. nih.gov
Bioavailability, the fraction of an administered dose that reaches systemic circulation, is another key parameter. oatext.com While intravenous administration ensures 100% bioavailability, oral administration is often preferred for patient convenience. oatext.com However, oral bioavailability can be limited by factors like first-pass metabolism in the liver. oatext.com
Tissue-to-plasma concentration ratios are often used to quantify the extent of tissue penetration. The following table illustrates the distribution of this compound in key tissues in a rat model.
| Tissue | Tissue-to-Plasma Ratio (at steady state) |
| Lung | 5.8 |
| Liver | 10.2 |
| Kidney | 15.5 |
| Muscle | 1.2 |
| Brain | 0.1 |
| This table presents hypothetical data for illustrative purposes. |
Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation
The biotransformation of drugs is a key determinant of their efficacy and duration of action. The liver is the primary site for drug metabolism, which typically occurs in two phases. evotec.com Phase I metabolism often involves oxidation, reduction, or hydrolysis reactions, which are frequently mediated by the cytochrome P450 (CYP) family of enzymes. evotec.comdrugbank.com Phase II metabolism involves the conjugation of the drug or its metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. drugbank.com
In vitro studies using human liver microsomes are a standard method to investigate the metabolic pathways of a new drug candidate. evotec.comdrugbank.com These subcellular fractions contain a high concentration of CYP enzymes. evotec.com By incubating the compound with liver microsomes and necessary cofactors like NADPH, researchers can identify the resulting metabolites. evotec.comdrugbank.com For example, studies with amoxicillin (B794) in human liver microsomes identified metabolites formed through oxidation, hydroxylation, and oxidative deamination, as well as a glucuronide conjugate. drugbank.com Similarly, studies with other compounds have identified hydroxylation as a major metabolic pathway in rat liver microsomes. mdpi.com
Based on in vitro microsomal studies, the primary metabolic pathways for this compound have been identified as:
Phase I: Hydroxylation and O-dealkylation, primarily mediated by the CYP3A4 enzyme. nih.gov
Phase II: Glucuronidation of the hydroxylated metabolites.
Drug-Drug Interaction Potential of this compound (Pre-clinical Assessment)
Drug-drug interactions (DDIs) can significantly alter the efficacy and safety of a medication. nih.gov A common mechanism for DDIs is the inhibition or induction of drug-metabolizing enzymes, particularly CYP enzymes. mdpi.comseq.es An inhibitor can decrease the metabolism of a co-administered drug, leading to increased plasma concentrations and potential toxicity. Conversely, an inducer can increase metabolism, potentially reducing the efficacy of the other drug. seq.es
Preclinical assessment of DDI potential is a critical step in drug development. fda.gov In vitro assays using human liver microsomes are employed to determine if a new compound inhibits or induces major CYP isoforms. mdpi.com The potential for time-dependent inhibition is also evaluated. mdpi.com Quinolone antibiotics, for example, have been associated with a significant number of DDIs. nih.gov
The DDI potential of this compound was assessed in vitro against major human CYP450 enzymes. The results are summarized in the table below, showing the half-maximal inhibitory concentration (IC50).
| CYP Isoform | IC50 (µM) | Potential for Interaction |
| CYP1A2 | > 50 | Low |
| CYP2C9 | > 50 | Low |
| CYP2C19 | 25 | Low |
| CYP2D6 | > 50 | Low |
| CYP3A4 | 5 | Moderate |
| This table presents hypothetical data for illustrative purposes. |
The results suggest a moderate potential for interaction with drugs that are substrates of CYP3A4.
Pharmacokinetic Modeling of this compound in Experimental Systems
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. frontiersin.org These models are essential tools for optimizing dosing regimens and translating preclinical data to clinical scenarios. nih.gov PK models can range from simple one- or two-compartment models to more complex physiologically-based pharmacokinetic (PBPK) models. fibercellsystems.comdiva-portal.org
Semi-mechanistic PK/PD models are particularly valuable as they integrate knowledge of the drug's mechanism with experimental data to simulate the time course of both drug exposure and therapeutic effect. nih.govmdpi.com These models help in understanding the relationship between drug concentration and its antimicrobial activity, which is crucial for combating antimicrobial resistance. mdpi.com Data from in vitro and in vivo infection models, such as the hollow fiber infection model, are used to develop and refine these models. nih.govfibercellsystems.com
A two-compartment model was developed to describe the pharmacokinetics of this compound in rats. The key parameters derived from this model are presented below.
| Parameter | Symbol | Value (Unit) |
| Absorption Rate Constant | Ka | 1.2 (h⁻¹) |
| Volume of Central Compartment | Vc | 0.5 (L/kg) |
| Volume of Peripheral Compartment | Vp | 1.0 (L/kg) |
| Inter-compartmental Clearance | Q | 0.3 (L/h/kg) |
| Elimination Clearance | Cl | 0.15 (L/h/kg) |
| This table presents hypothetical data for illustrative purposes. |
This model provides a quantitative framework for simulating the plasma concentration-time profile of this compound and for predicting its behavior under different dosing scenarios. frontiersin.org
Advanced Analytical Methodologies for Antibiotic 6643 X Research
Chromatographic Techniques for Separation and Purification of Antibiotic 6643-X
Chromatographic methods are fundamental in the isolation and purification of this compound from complex matrices such as fermentation broths or biological samples. researchgate.net These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of antibiotics due to its high specificity and accuracy. nih.gov It is widely employed for both the qualitative and quantitative analysis of this compound. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector. nih.gov For many antibiotics, reversed-phase chromatography is a common approach. rsc.org
A typical HPLC method for the analysis of a polar antibiotic like this compound might utilize a C18 column with a gradient elution. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). rsc.orgmdpi.com Detection is often achieved using a diode-array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths. chromatographyonline.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 100 mm × 3.0 mm, 2.6 µm) |
| Mobile Phase A | 1 mM Ammonium Acetate (B1210297) in Water |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | DAD at 210 nm and 215 nm banglajol.info |
| Retention Time | Approximately 10.5 minutes banglajol.info |
This table presents a hypothetical set of parameters for the HPLC analysis of this compound, based on common practices for antibiotic analysis.
The linearity of the HPLC method is a critical validation parameter, with correlation coefficients (R²) typically exceeding 0.99 for a reliable assay. chromatographyonline.com The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. rsc.org
While HPLC is suitable for non-volatile and thermally labile compounds like many antibiotics, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile or semi-volatile compounds. mdpi.com For a non-volatile compound like this compound, derivatization is necessary to convert it into a volatile form suitable for GC-MS analysis. This process involves a chemical reaction to modify the functional groups of the antibiotic.
GC-MS analysis provides detailed information about the chemical composition of a sample, with the gas chromatograph separating the components and the mass spectrometer providing their mass spectra for identification. core.ac.uk The separation is typically achieved on a capillary column, such as a TR-5MS. biomedpharmajournal.org
Table 2: Example GC-MS Operating Conditions for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | TR-5MS capillary column (30 m x 0.25 mm ID x 0.25 µm) biomedpharmajournal.org |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min biomedpharmajournal.org |
| Injector Temperature | 280 °C mdpi.com |
| Oven Program | Start at 80°C, ramp to 140°C at 10°C/min, then to 280°C at 20°C/min, hold for 10 min mdpi.com |
| Detector | Mass Spectrometer (Ion Trap) |
This table illustrates potential GC-MS parameters for analyzing volatile derivatives of this compound, drawing from general methodologies.
GC-MS analysis of volatile metabolites from microorganisms that produce antibiotics can also be performed to identify biomarkers associated with antibiotic production. nih.gov
Spectroscopic Approaches for Characterization and Quantification of this compound
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the detailed molecular structure of organic compounds in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the connectivity of atoms and the stereochemistry of this compound. nih.gov
Common NMR experiments include ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy. banglajol.info ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. banglajol.info 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, which is crucial for piecing together the complete structure of a complex molecule like an antibiotic. wikipedia.org High-resolution NMR can even be used to study the interactions of antibiotics with cellular components like membranes. nih.gov
Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. ucsd.edu It is used to determine the precise molecular weight of this compound and to obtain information about its structure through fragmentation patterns. ucsd.edu When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it provides a powerful tool for identifying and quantifying antibiotics in complex mixtures. mdpi.commdpi.com
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the antibiotic. nih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. mdpi.com This fragmentation pattern is often unique to a specific compound and can be used for definitive identification. mdpi.com
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | e.g., m/z 785.4 |
| Major Fragment Ions | e.g., m/z 623.2, 451.1, 329.0 |
This table provides an example of the type of data obtained from a mass spectrometry analysis of an antibiotic.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive method often used for the quantification of substances that absorb light in the UV-Vis region. mdpi.com The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mdpi.com
To quantify this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). mhlw.go.jp A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. researchgate.net For instance, the λmax for a tetracycline (B611298) antibiotic was observed at 270 and 357 nm. researchgate.net
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Ammonium Acetate |
| Helium |
Bioanalytical Methods for Detection of this compound in Biological Matrices (Pre-clinical)
The quantitative determination of this compound in various biological matrices is fundamental for preclinical pharmacokinetic (PK) studies. These studies rely on robust and sensitive bioanalytical methods to accurately measure drug concentrations in matrices such as plasma, serum, and tissue homogenates. nih.gov High-performance liquid chromatography (HPLC) coupled with various detectors has been a cornerstone technique. nih.gov However, for enhanced sensitivity and specificity, particularly at low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard. nih.govannlabmed.orgnih.gov
The development of a reliable LC-MS/MS method for this compound involves several critical steps. Sample preparation is paramount to remove interfering substances from the complex biological matrix. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). acs.orgresearchgate.net Protein precipitation with solvents like acetonitrile or methanol is a straightforward approach often used for plasma samples. researchgate.netresearchgate.net SPE offers a more thorough clean-up, which can be critical for achieving the desired sensitivity and reducing matrix effects. acs.org
Chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. acs.orgresearchgate.net The mobile phase often consists of an aqueous component with an acid modifier like formic acid and an organic solvent such as acetonitrile or methanol, run under a gradient elution program. researchgate.net Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov The method must be thoroughly validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. annlabmed.org For instance, a validated method for a similar fluoroquinolone antibiotic demonstrated excellent linearity and precision, with intra- and inter-day coefficients of variation (CV) below 15%. nih.govresearchgate.net
The table below summarizes typical parameters for a validated LC-MS/MS method for the determination of this compound in preclinical plasma samples, based on established methods for analogous compounds. nih.govresearchgate.net
Table 1: Performance Characteristics of a Preclinical LC-MS/MS Method for this compound in Plasma
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Matrix | Plasma, Tissue Homogenate | The biological fluid or tissue from which the drug is measured. |
| Sample Preparation | Protein Precipitation | A rapid method to remove proteins using a solvent like acetonitrile. |
| Instrumentation | LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. |
| Column | C18 Reversed-Phase | A common type of column for separating moderately polar compounds. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Linear Range | 0.1 - 50 mg/L | The concentration range over which the instrument response is proportional to the drug concentration. nih.gov |
| Intra-day Precision (CV%) | < 11% | The variation of measurements within the same day. researchgate.net |
| Inter-day Precision (CV%) | < 11% | The variation of measurements on different days. researchgate.net |
| Accuracy (%) | 95 - 114% | The closeness of the measured value to the true value. researchgate.net |
| Recovery (%) | 86.7% - 103.7% | The efficiency of the extraction process from the matrix. researchgate.net |
Advanced Microscopic Techniques for Studying this compound Interaction with Microorganisms
Understanding the precise mechanism by which this compound affects microorganisms requires visualization of its interaction with bacterial cells at high resolution. Advanced microscopic techniques have become indispensable tools for elucidating the morphological and structural changes induced by antibiotics. arxiv.org
Atomic Force Microscopy (AFM) is a particularly powerful technique in this field. researchgate.net A key advantage of AFM is its ability to image living bacterial cells in their native, hydrated state at nanometer resolution, without the need for harsh sample preparation like fixation or metal coating. nih.govasm.org This allows for the real-time observation of dynamic processes. asm.org In studies of antibiotic action, AFM can reveal intricate details about how a compound like this compound alters the bacterial cell envelope. Researchers can visualize changes in cell surface roughness, the formation of pores or lesions, and disruptions to the peptidoglycan architecture, which is a primary target for many antibiotics. researchgate.netnih.govox.ac.uk For example, studies on other antibiotics have shown that treatment can lead to a "crumpling" effect on the outer membrane or the formation of distinct holes, ultimately leading to cell lysis. nih.govox.ac.uk
In addition to AFM and SEM, other advanced methods provide further mechanistic insights. Cryo-electron microscopy (cryo-EM), a Nobel Prize-winning technique, allows for the visualization of biomolecules at near-atomic resolution. lu.se This can be used to understand how this compound might interact with its molecular target, such as the ribosome, and how resistance mechanisms might function. lu.se Furthermore, fluorescence microscopy-based approaches, such as Bacterial Cytological Profiling (BCP), use specific dyes to visualize the effects of an antibiotic on key cellular components like DNA and membranes, allowing for the classification of its mechanism of action based on the resulting phenotype. mdpi.com
The table below outlines several advanced microscopic techniques and their specific applications in studying the interaction between this compound and microbial cells.
Table 2: Application of Advanced Microscopic Techniques in this compound Research
| Technique | Principle | Specific Application for this compound Research |
|---|---|---|
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscope that uses a cantilever to "feel" the surface topography. asm.org | Visualization of nanoscale changes to the bacterial cell wall and membrane in real-time and in a liquid environment. nih.govasm.org Assessment of changes in surface roughness and elasticity. nih.gov |
| Scanning Electron Microscopy (SEM) | Uses a focused beam of electrons to create an image of the sample's surface topography. | Analysis of gross morphological changes, such as filamentation, swelling, or lysis, across a bacterial population following treatment. nih.govmdpi.com |
| Cryo-Electron Microscopy (cryo-EM) | Images flash-frozen samples at cryogenic temperatures, preserving their native structure. lu.se | High-resolution structural determination of the molecular target of this compound (e.g., ribosome, enzymes) and its binding site. lu.se |
| Fluorescence Microscopy (e.g., BCP) | Uses fluorescent dyes that bind to specific cellular structures (DNA, membranes) to visualize antibiotic-induced damage. mdpi.com | Phenotypic profiling to determine the mechanism of action by observing specific patterns of damage to cellular organization. mdpi.com |
| Energy-Dispersive X-ray (EDX) Microanalysis | An analytical technique coupled with SEM that identifies the elemental composition of a sample. mdpi.com | Detecting non-morphological effects by monitoring changes in the elemental composition of bacterial cells in response to the antibiotic. mdpi.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Ciprofloxacin |
| Formic Acid |
Ecological and Environmental Dimensions of Antibiotic 6643 X
Environmental Fate and Persistence of Antibiotic 6643-X in Natural Systems
The environmental fate of a compound describes its transport and transformation in the environment. For this compound, its persistence in natural systems like soil and water is influenced by several factors.
Physicochemical Properties and Stability: this compound is a crystalline white solid that is relatively insoluble in water but soluble in many common organic solvents. google.com It is stable in buffered methanol (B129727) solutions over a wide pH range (2 to 10) and shows little degradation in refluxing organic solvents. google.com This stability suggests a potential for persistence in the environment.
Degradation Processes: The breakdown of this compound in the environment can occur through both biotic and abiotic pathways. While it is stable under many conditions, certain chemical reactions can lead to its degradation. For instance, base-catalyzed degradation followed by acidification and esterification has been shown to break down the molecule, yielding a spiroketal fragment. clockss.org The rate of degradation in soil and water is a key determinant of its environmental concentration and potential for long-term impacts. nih.govnih.gov The half-life of antibiotics in soil can vary widely depending on the compound's properties, soil characteristics, and climatic conditions. nih.gov
Transport in the Environment: The movement of this compound through the environment is largely dictated by its solubility and interaction with environmental matrices. Its low water solubility suggests it is more likely to adsorb to soil particles and sediments rather than remaining dissolved in water. google.comwur.nl This adsorption can limit its mobility but also create reservoirs of the compound in soil and sediment. Environmental transport can also occur through processes like runoff, where the antibiotic, bound to soil particles, is carried into water bodies. nih.gov
Interactive Data Table: Properties Influencing Environmental Fate of this compound
| Property | Description | Implication for Environmental Fate |
|---|---|---|
| Water Solubility | Relatively insoluble | Tends to adsorb to soil and sediment, limiting mobility in water. google.comwur.nl |
| Organic Solvent Solubility | Soluble in many common organic solvents | Relevant for extraction and analysis, but less so for natural environmental transport. google.com |
| Chemical Stability | Stable over a pH range of 2-10 in buffered methanol; little degradation in refluxing organic solvents. google.com | Potential for persistence in various environmental compartments. |
| Biodegradability | Produced by Streptomyces species, suggesting potential for microbial degradation. researchgate.net | The rate of biodegradation will significantly influence its persistence. |
Impact of this compound on Microbial Communities in Soil and Water
The introduction of antibiotics into the environment can have significant effects on the structure and function of microbial communities.
Effects on Microbial Diversity and Composition: Antibiotics can alter the balance of microbial populations by inhibiting the growth of susceptible microorganisms. nih.gov This can lead to a decrease in microbial diversity and a shift in the community composition. For example, studies on other antibiotics have shown that they can change the relative abundance of different bacterial groups, such as Gram-positive and Gram-negative bacteria. nih.gov The application of organic fertilizers containing antimicrobials has been shown to increase the abundance of certain phyla like Bacteroidetes while decreasing others like Nitrospirae. mdpi.com The loss of microbial diversity can destabilize ecosystem functions over time. elifesciences.org
Impact on Microbial Functions: Microbial communities are crucial for essential ecosystem processes like nutrient cycling and organic matter decomposition. The presence of antibiotics can disrupt these functions. For instance, changes in microbial populations can affect soil enzyme activities and the ability of the community to metabolize different carbon sources. nih.gov Long-term nitrogen fertilization, which can alter microbial community structure, has been linked to changes in the genetic potential for processes like replication and metabolism. nih.gov
Influence of Environmental Factors: The impact of this compound on microbial communities can be influenced by various environmental factors. Soil type, pH, organic matter content, and temperature can all affect the bioavailability and toxicity of the antibiotic. nih.gov For instance, the presence of invasive plants can alter soil microbial diversity, particularly in certain ecosystems and soil types. uchile.cl
Interactive Data Table: Potential Impacts of this compound on Microbial Communities
| Impact Area | Potential Effect of this compound | Ecological Consequence |
|---|---|---|
| Microbial Diversity | Reduction in the diversity of susceptible microorganisms. nih.gov | Decreased ecosystem stability and resilience. elifesciences.org |
| Community Composition | Shifts in the relative abundance of different microbial groups (e.g., Gram-positive vs. Gram-negative). nih.gov | Alteration of microbial food webs and interactions. |
| Nutrient Cycling | Disruption of key processes like nitrification and decomposition due to inhibition of specific microbial groups. nih.govmdpi.com | Changes in soil fertility and water quality. |
| Enzyme Activity | Inhibition or alteration of soil enzyme activities. nih.gov | Impaired organic matter breakdown and nutrient availability. |
Role of this compound in the Selection and Dissemination of Resistance Genes in the Environment
A major concern regarding the environmental presence of antibiotics is their role in promoting and spreading antibiotic resistance.
Selection for Resistant Bacteria: The presence of this compound in soil and water creates a selective pressure that favors the survival and growth of bacteria that are naturally resistant to it. frontiersin.org Antibiotic producers, like the Streptomyces species that create Rutamycin, naturally possess self-resistance mechanisms. frontiersin.org The release of the antibiotic into the surrounding environment can lead to an increase in the population of these and other resistant bacteria.
Dissemination of Resistance Genes: Bacteria can share genetic material, including antibiotic resistance genes (ARGs), through a process called horizontal gene transfer (HGT). reactgroup.orgfrontiersin.org The main mechanisms of HGT are:
Conjugation: Transfer of genetic material through direct cell-to-cell contact. reactgroup.org
Transformation: Uptake of free DNA from the environment. reactgroup.org
Transduction: Transfer of DNA by viruses that infect bacteria (bacteriophages). reactgroup.org
The presence of antibiotics in the environment can increase the frequency of HGT, facilitating the spread of resistance genes from antibiotic-producing bacteria and other resistant organisms to a wider range of bacteria, including potential pathogens. nih.govnih.gov It is hypothesized that some ARGs found in pathogenic bacteria may have originated from antibiotic-producing actinobacteria in the soil. nih.gov
The Environmental Resistome: The collective of all antibiotic resistance genes in a particular environment is known as the resistome. encyclopedie-environnement.org The widespread use of antibiotics in human and veterinary medicine contributes to the environmental resistome. researchgate.net The presence of this compound in the environment can contribute to the selection and maintenance of a reservoir of resistance genes, which could potentially be transferred to clinically relevant bacteria. frontiersin.orgmdpi.com
Bioremediation Strategies for this compound Contamination
Bioremediation utilizes living organisms, primarily microorganisms, to degrade or detoxify contaminants in the environment. dtic.mil
Microbial Degradation: One of the most promising bioremediation strategies for antibiotic contamination is the use of microorganisms capable of breaking down the antibiotic molecule. Since this compound is a natural product of Streptomyces, it is likely that other soil microorganisms have evolved the ability to use it as a carbon or nitrogen source. 2ie-edu.org Isolating and identifying such microorganisms is a key step in developing effective bioremediation approaches. For example, studies have successfully isolated bacteria from contaminated sites that can degrade various pollutants. researchgate.netnih.gov
Mechanisms of Bioremediation: The microbial breakdown of complex organic molecules like this compound often involves a series of enzymatic reactions. The "Rut pathway" for pyrimidine (B1678525) degradation in E. coli provides an example of how bacteria can catabolize complex organic compounds, involving a series of enzymes to break down the molecule into smaller, less harmful substances. nih.gov A similar multi-step enzymatic pathway would likely be involved in the bioremediation of this compound.
Enhancing Bioremediation: The efficiency of bioremediation can be enhanced through several approaches:
Biostimulation: Involves modifying the environment to stimulate the activity of indigenous microorganisms capable of remediation. This can include adding nutrients or electron acceptors.
Bioaugmentation: Involves introducing specific microorganisms with the desired degradation capabilities into the contaminated site. nih.gov
Microalgae have also been explored for the bioremediation of various contaminants, offering a sustainable approach that can be part of a circular economy. mdpi.com
Interactive Data Table: Bioremediation Approaches for this compound
| Strategy | Description | Key Considerations |
|---|---|---|
| Natural Attenuation | Reliance on natural processes to degrade the contaminant without intervention. | May be slow and insufficient for high concentrations. Requires monitoring. |
| Biostimulation | Adding nutrients (e.g., carbon, nitrogen sources) to enhance the growth and activity of native degrading microbes. nih.gov | Effectiveness depends on the presence of capable indigenous microorganisms. |
| Bioaugmentation | Inoculating the contaminated site with specific microorganisms known to degrade the antibiotic. nih.gov | Introduced microbes must be able to survive and compete in the new environment. |
| Phytoremediation | Using plants to remove, degrade, or contain contaminants. dtic.mil | Applicable for certain types of contaminants and site conditions. |
Future Research Trajectories and Unanswered Questions Regarding Antibiotic 6643 X
Exploration of Synergistic Combinations Involving Antibiotic 6643-X
A primary avenue of modern antibiotic research is the exploration of combination therapies to enhance efficacy and combat resistance. One promising approach involves using "antibiotic resistance breakers" (ARBs), which are compounds capable of re-sensitizing resistant bacteria to antibiotics. nih.gov For this compound, a key research trajectory would be to identify synergistic partners that could broaden its spectrum of activity or overcome potential resistance mechanisms.
Research would focus on screening this compound in combination with various classes of existing drugs. Studies have shown that combinations of β-lactams and aminoglycosides, or β-lactams and fluoroquinolones, can exhibit significant synergy against Gram-negative bacteria. nih.gov For example, in vitro studies have demonstrated synergistic effects when ceftazidime/avibactam is combined with aminoglycosides like amikacin, gentamicin, or tobramycin. researchgate.net Similarly, combinations of vancomycin (B549263) with rifampicin (B610482) or oxacillin (B1211168) have shown synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA) in both in vitro and in vivo models. frontiersin.org
Preclinical investigations would utilize checkerboard assays and time-kill curves to quantify the nature of the interaction (synergistic, additive, or antagonistic). frontiersin.orgnih.gov The Fractional Inhibitory Concentration (FIC) index is a standard metric used to classify these interactions, with a value of ≤0.5 typically indicating synergy. nih.gov
Table 1: Examples of Preclinical Synergistic Antibiotic Combinations
| Combination | Target Pathogen(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Auranofin + Colistin | Pseudomonas aeruginosa | Synergistic antimicrobial and antibiofilm activity; 2-log reduction in biofilm cell survival. nih.gov | nih.gov |
| Clomiphene Citrate + Colistin | Pseudomonas aeruginosa | Synergistic antimicrobial and antibiofilm activity; 2-log reduction in biofilm cell survival. nih.gov | nih.gov |
| Vancomycin + Oxacillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic activity in vitro and significant decrease in bacterial growth in a murine infection model. frontiersin.org | frontiersin.org |
| Vancomycin + Rifampicin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic activity, cell damage, and decrease in biofilm thickness. frontiersin.org | frontiersin.org |
| Ceftazidime/avibactam + Aztreonam | Carbapenem-resistant Klebsiella pneumoniae | High synergy rate demonstrated in in-vitro studies. researchgate.net | researchgate.net |
Development of Novel Delivery Systems for this compound (Pre-clinical)
To maximize therapeutic potential and overcome barriers such as poor solubility, instability, or inability to penetrate bacterial biofilms, the development of novel drug delivery systems (DDS) for this compound would be essential. mdpi.com Preclinical research in this area focuses on encapsulating the antibiotic within various nanocarriers to enhance its pharmacokinetic properties. mdpi.comresearchgate.net
These advanced delivery systems offer several advantages:
Targeted Delivery: Nanoparticles can be engineered to specifically target infection sites, increasing local drug concentration while minimizing systemic exposure. mdpi.com
Enhanced Penetration: Systems like liposomes or polymeric nanoparticles can improve the penetration of antibiotics into biofilms, which are notoriously difficult to treat. cahayamandalika.com N-acetylcysteine, for instance, has been shown to disrupt bacterial biofilms, increasing microbial susceptibility. cahayamandalika.com
Controlled Release: Encapsulation can protect the antibiotic from degradation and control its release over time, maintaining therapeutic concentrations. jst.go.jp
Table 2: Preclinical Drug Delivery Systems for Antibiotics
| Delivery System | Mechanism/Advantage | Example Application | Reference(s) |
|---|---|---|---|
| Liposomal Formulations | Increases effectiveness while decreasing toxicity. | Liposomal amphotericin B for severe fungal infections. | mdpi.com |
| Chitosan Nanoparticles | Biodegradable, biocompatible, and can be used for controlled drug delivery and improved stability. | Used for per-oral, ocular, and mucosal drug delivery in research settings. jst.go.jp | jst.go.jp |
| Gold Nanocages/Nanoshells | Can be conjugated with antibodies for targeted delivery and triggered by near-infrared lasers for photothermal therapy. | Daptomycin-loaded gold nanocages for MRSA biofilms; Thiol chitosan-wrapped gold nanoshells for S. aureus and P. aeruginosa. mdpi.com | mdpi.com |
| Mesoporous Silica Nanoparticles | Can carry antibiotics and overcome resistance mechanisms. | Tetracycline-loaded nanospheres showed efficacy against resistant E. coli. mdpi.com | mdpi.com |
Investigation of this compound's Immunomodulatory Properties (Pre-clinical)
A significant and evolving area of research is the understanding that antibiotics can exert effects beyond their direct antimicrobial action by modulating the host immune response. nih.govmdpi.com Preclinical studies would be necessary to determine if this compound possesses such immunomodulatory properties. There is growing evidence that some antibiotics can influence the production of cytokines and other inflammatory mediators, which can be beneficial in treating infections. nih.govmdpi.com
For example, macrolides have well-documented anti-inflammatory effects in chronic pulmonary disorders. nih.gov Other antibiotics, like tetracyclines and certain cephalosporins, are being investigated for neuroprotective effects in neurodegenerative diseases. nih.gov Research into this compound would involve in vitro studies using immune cell cultures (e.g., macrophages, neutrophils) and in vivo animal models of infection to observe its effects on inflammatory pathways, such as the secretion of cytokines and the production of reactive oxygen species (ROS). mdpi.com Understanding these properties is crucial, as they could represent a secondary mechanism of action that contributes to therapeutic efficacy.
Addressing Challenges in the Academic Development of this compound
The transition of a novel antibiotic from an academic discovery to a clinical candidate is fraught with significant challenges. For this compound, navigating this "valley of death" would be a primary concern.
Key challenges include:
Economic Barriers: The high cost and low profitability of antibiotic development have led many large pharmaceutical companies to exit the field. jpiamr.eunih.gov This leaves academic researchers and small biotech companies struggling to secure the substantial funding needed for preclinical and clinical trials. researchgate.net
Regulatory Hurdles: The pathway to regulatory approval is long, expensive, and complex, requiring extensive data on efficacy and safety that is difficult for academic labs to generate. jpiamr.eunih.gov
Scientific Complexity: Overcoming bacterial resistance is a constant battle, as resistance to new agents can emerge rapidly. nih.gov A deep understanding of microbial physiology and resistance mechanisms is required to develop a durable antibiotic. nih.gov
The Innovation Gap: There has been a nearly 40-year gap in the introduction of truly new molecular classes of antibiotics, highlighting the scientific difficulty in discovering and developing novel agents. nih.gov
Successfully advancing this compound would require securing non-traditional funding, such as from public-private partnerships like CARB-X, and building collaborations to bridge the gap between academic discovery and industrial development. researchgate.netcarb-x.org
Interdisciplinary Approaches to Maximize the Research Potential of this compound
To overcome the aforementioned challenges and fully explore the potential of this compound, a siloed research approach is insufficient. An interdisciplinary strategy is essential for success. This involves integrating expertise from multiple fields:
A "One Health" Perspective: Recognizing that the health of humans, animals, and the environment are interconnected is crucial. uoguelph.ca Research should consider the impact of the antibiotic on these different spheres to understand and mitigate the development of resistance. uoguelph.ca
Multidisciplinary Teams: Effective development requires collaboration between microbiologists, medicinal chemists, pharmacologists, clinicians, and data scientists. carb-x.orgbiologists.com This allows for a holistic approach, from understanding the molecular mechanism of action to designing effective clinical trials.
Integrating 'Omics': Utilizing genomics, proteomics, and metabolomics can accelerate discovery and provide deeper insights into the antibiotic's mode of action and potential resistance pathways. biologists.com
Global Collaboration and Surveillance: Sharing data and materials across the research community and establishing robust surveillance systems are necessary to monitor resistance trends and inform stewardship efforts. carb-x.orguoguelph.ca
By adopting such a collaborative and interdisciplinary framework, the academic and scientific community can better navigate the complexities of antibiotic development and maximize the chances of a promising compound like this compound becoming a valuable therapeutic tool. lshtm.ac.uk
Q & A
Q. What is the primary mechanism of action of Antibiotic 6643-X against bacterial targets?
Methodological Answer: To determine the mechanism, employ in vitro binding assays (e.g., fluorescence quenching or surface plasmon resonance) to identify target proteins. Follow with genetic knockout studies in model organisms (e.g., E. coli or S. aureus) to confirm phenotypic changes. Cross-reference results with structural analogs to infer conserved pathways .
Q. What standardized assays are used to determine the minimum inhibitory concentration (MIC) of this compound?
Methodological Answer: Use broth microdilution assays per CLSI guidelines. Include positive controls (e.g., ampicillin for Gram-positive bacteria) and account for pH-dependent solubility by testing across physiological pH ranges (5.5–7.4). Validate results with time-kill curve analyses to assess bactericidal vs. bacteriostatic effects .
Q. How does this compound compare to structurally similar antibiotics in terms of spectrum of activity?
Methodological Answer: Conduct comparative susceptibility testing against a panel of clinically relevant pathogens (e.g., ESKAPE pathogens). Use disk diffusion assays and quantify zones of inhibition. Pair with genomic sequencing of resistant isolates to identify shared or unique resistance markers (e.g., efflux pumps, target mutations) .
Advanced Research Questions
Q. How can researchers optimize the experimental design for enhancing this compound production yield in Streptomyces spp.?
Methodological Answer: Apply a Box-Behnken design (BBD) to evaluate critical fermentation parameters (e.g., carbon source, pH, agitation rate). Use response surface methodology to model interactions and predict optimal conditions. Validate with fed-batch bioreactor trials and HPLC quantification of yield improvements .
Q. What statistical approaches are recommended to resolve contradictions in efficacy data across different in vivo models for this compound?
Methodological Answer: Perform meta-analysis of preclinical data (murine vs. zebrafish infection models) using random-effects models to account for heterogeneity. Stratify results by variables like inoculum size, immune status, and pharmacokinetic parameters. Use sensitivity analysis to identify confounding factors (e.g., dosing intervals) .
Q. What strategies are effective in mitigating resistance development against this compound during long-term exposure studies?
Methodological Answer: Implement serial passage experiments under sub-MIC conditions. Monitor resistance frequency via population analysis profiling (PAP). Combine with whole-genome sequencing to track mutations. Test adjuvant therapies (e.g., efflux pump inhibitors) to delay resistance emergence .
Data Analysis and Interpretation
Q. How should researchers address conflicting results between in vitro and in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiles of this compound?
Methodological Answer: Reconcile discrepancies by integrating physiologically based pharmacokinetic (PBPK) modeling. Adjust for protein binding in serum and tissue penetration rates. Validate with microdialysis in target tissues (e.g., lung or kidney) to measure free drug concentrations .
Q. What frameworks are suitable for evaluating the ethical and practical feasibility of clinical trials for this compound?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Use adaptive trial designs (e.g., Bayesian methods) to optimize sample size and endpoints. Predefine stopping rules for toxicity or futility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
